
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Pharmacological Potential
- Tumor Inhibition and Anti-inflammatory Effects : 1,3,4-Oxadiazole derivatives have shown promise in docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase (5-LOX). These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, suggesting their utility in developing novel therapeutics for cancer and inflammation-related conditions (M. Faheem, 2018).
Antimicrobial and Antifungal Activities
- Insecticidal Activities : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities against pests like the diamondback moth. Preliminary bioassays indicated good efficacy, especially at certain concentrations, demonstrating the potential of these compounds in pest management (L. Qi et al., 2014).
- Antibacterial and Antifungal Properties : The synthesis of various 1,3,4-oxadiazole derivatives has led to compounds with significant activity against bacteria like Staphylococcus aureus and fungi, indicating their potential application in treating microbial infections (O. Ates et al., 1997).
Inhibitory and Biological Activities
- Lipoxygenase Inhibition : Derivatives of 1,3,4-oxadiazole have been prepared and screened against the lipoxygenase enzyme, showing moderately good activities. Such studies are pivotal in the search for new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
- Corrosion Inhibition : Research into the inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion and biocorrosion of metals in industrial applications has shown that these compounds can significantly reduce corrosion, suggesting their potential use in materials science (A. Rochdi et al., 2014).
Anticancer Activity
- Anticancer Evaluations : Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing moderate to excellent activity. This underscores the therapeutic potential of oxadiazole derivatives in oncology research (B. Ravinaik et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOUFXEOIPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)
![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)
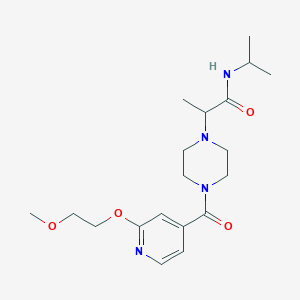
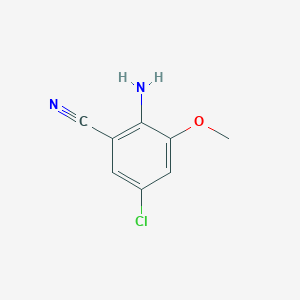
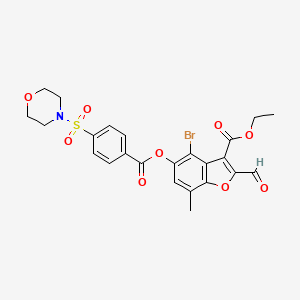
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)
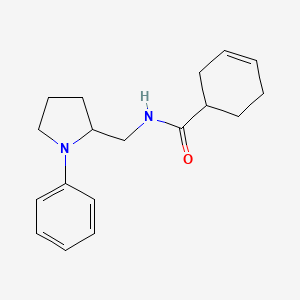
![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
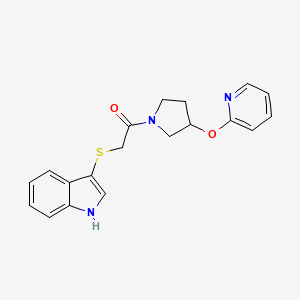
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)